Sodium oxacillin monohydrate is a semisynthetic antibiotic belonging to the penicillin class, specifically designed to be resistant to penicillinase, an enzyme produced by certain bacteria that can inactivate traditional penicillins. This compound is primarily effective against Gram-positive bacteria, including strains of Staphylococcus aureus that are resistant to other penicillins. The compound is characterized by its chemical formula and has a molecular weight of approximately 441.43 g/mol .
Sodium oxacillin monohydrate is derived from 6-aminopenicillanic acid, which serves as a precursor in its synthesis. It was first synthesized by Bristol-Myers Laboratories in 1961 and has since been classified as a narrow-spectrum beta-lactam antibiotic . The compound is particularly noted for its stability against gastric acid, making it suitable for oral administration, although it can also be administered intramuscularly or intravenously .
The synthesis of sodium oxacillin typically involves several key steps:
Sodium oxacillin monohydrate features a complex bicyclic structure characteristic of beta-lactam antibiotics. The structural formula can be represented as follows:
The compound exhibits a thiazolidine ring fused with a bicyclic structure that includes a beta-lactam ring. This configuration is crucial for its antibacterial activity as it allows for binding to penicillin-binding proteins in bacterial cell walls.
Sodium oxacillin's primary mechanism of action involves its interaction with penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. The compound binds irreversibly to these enzymes, inhibiting their function and leading to cell lysis.
In laboratory settings, sodium oxacillin can also undergo hydrolysis under acidic conditions or react with various nucleophiles due to its beta-lactam structure. These reactions are important for understanding resistance mechanisms in bacteria .
Sodium oxacillin exerts its antibacterial effects through the inhibition of peptidoglycan synthesis in bacterial cell walls. It specifically targets PBPs involved in cross-linking peptidoglycan layers:
This mechanism highlights why sodium oxacillin remains effective against penicillin-resistant strains of Staphylococcus aureus .
These properties are critical for formulating effective pharmaceutical preparations.
Sodium oxacillin monohydrate is utilized extensively in both clinical and research settings:
The discovery of penicillin by Alexander Fleming in 1928 marked a revolutionary advance in anti-infective therapy, but the inherent instability of natural penicillins to bacterial β-lactamases (particularly penicillinase produced by Staphylococcus aureus) presented a critical therapeutic limitation [4] [9]. This challenge catalyzed research into penicillinase-resistant derivatives, culminating in the development of methicillin in 1959—the first semisynthetic penicillin with intrinsic resistance to enzymatic degradation. However, methicillin's acid instability restricted it to parenteral administration, driving further innovation toward orally bioavailable alternatives [3] [8].
The structural breakthrough came with the introduction of sterically demanding side chains adjacent to the β-lactam carbonyl group. This design sterically hindered penicillinase access to the hydrolytically susceptible amide bond while maintaining antibacterial activity. Sodium oxacillin monohydrate (CAS 7240-38-2) emerged as a pivotal member of the isoxazolyl-penicillin subclass, characterized by a 3-phenyl-5-methylisoxazol-4-yl side chain conferring both penicillinase resistance and acid stability suitable for oral dosing [7] [8]. Nature’s 1962 report demonstrated its superior resistance profile compared to earlier analogues: oxacillin exhibited minimal hydrolysis by S. aureus penicillinase and demonstrated competitive inhibition of the enzyme (Ki = 0.2 μM), explaining its efficacy against resistant staphylococci [8].
Table 1: Key Milestones in Penicillinase-Resistant Penicillin Development
Year | Development | Significance |
---|---|---|
1928 | Penicillin discovery (Fleming) | Identification of Penicillium antimicrobial activity |
1940 | Penicillin purification (Florey & Chain) | Enabled clinical application of natural penicillins |
1959 | Methicillin introduction | First semisynthetic penicillinase-resistant penicillin; parenteral only |
1961 | Isoxazolyl-penicillin synthesis (Doyle et al.) | Rational design of acid-stable, penicillinase-resistant core structure |
1962 | Oxacillin characterization (Smith et al.) | Demonstrated competitive inhibition of penicillinase; oral bioavailability |
6-Aminopenicillanic acid (6-APA, C~8~H~12~N~2~O~3~S) constitutes the fundamental penicillin nucleus essential for semisynthetic antibiotic production. This core structure, comprising the conserved β-lactam-thiazolidine bicyclic system, is obtained industrially via enzymatic deacylation of penicillin G (benzylpenicillin) using immobilized penicillin G acylase (PGA) [3] [5]. The liberation of the 6-amino group enables targeted chemical acylation with diverse side chains, thereby generating novel penicillins with tailored properties.
Sodium oxacillin monohydrate synthesis exploits this strategy. The precursor 5-methyl-3-phenylisoxazole-4-carbonyl chloride is coupled to 6-APA under controlled conditions, yielding oxacillin free acid. Subsequent conversion to the sodium salt and crystallization as the monohydrate (C~19~H~18~N~3~NaO~5~S·H~2~O, MW 441.43) enhances aqueous solubility and stability [1] [7]. Enzymatic synthesis studies highlight 6-APA’s kinetic role: during kinetically controlled enzymatic acylation (employing activated esters like p-hydroxyphenylglycine methyl ester), 6-APA competes with water for nucleophilic attack on the acyl-enzyme intermediate. High 6-APA concentrations (>50 mM) significantly favor antibiotic synthesis over hydrolytic side reactions, underpinning efficient oxacillin production [5].
Table 2: Semisynthetic Penicillins Derived from 6-APA
6-APA Derivative Class | Key Representatives | Structural Feature | Primary Clinical Utility |
---|---|---|---|
Penicillinase-resistant | Oxacillin, Cloxacillin | Bulky isoxazolyl side chain | β-lactamase-producing S. aureus |
Aminopenicillins | Ampicillin, Amoxicillin | Amino group on side chain | Extended Gram-negative spectrum |
Antipseudomonal | Carbenicillin, Piperacillin | Carboxyl/urea group | Pseudomonas aeruginosa infections |
The isoxazolyl-penicillin subclass—comprising oxacillin, cloxacillin, dicloxacillin, and nafcillin—exhibits nuanced variations in antibacterial potency and physicochemical properties dictated by side chain substituents. Sodium oxacillin monohydrate (3-phenyl-5-methylisoxazolyl) serves as the prototype, while chlorine substitutions at the ortho position of the phenyl ring (cloxacillin: 1 chlorine; dicloxacillin: 2,6-dichlorination) enhance acid stability, serum protein binding, and oral absorption [3] [10]. Nafcillin, incorporating a naphthyl moiety instead of an isoxazole, retains penicillinase resistance but displays altered pharmacokinetics.
Conductometric studies in aqueous solutions (278.15–313.15 K) reveal critical structure-property relationships. Molar conductivity (Λ) decreases with increasing side chain hydrophobicity: oxacillin > cloxacillin > dicloxacillin > nafcillin. This trend correlates with reduced ionic dissociation, attributed to greater hydrophobic stabilization of ion pairs and micelle-like aggregation at higher concentrations. Activation energies (E~a~) for conduction follow the same order (oxacillin: ~14.3 kJ/mol; nafcillin: ~16.8 kJ/mol), indicating enhanced solvent-structuring effects around hydrophobic side chains impeding ionic mobility [10]. Antimicrobial activity against penicillinase-producing S. aureus generally increases with halogenation due to improved cell membrane penetration, though dicloxacillin’s superior minimum inhibitory concentrations (MICs) are partially offset by higher protein binding limiting free drug concentrations [7] [8].
Table 3: Physicochemical Properties of Isoxazolyl Penicillin Sodium Salts
Property | Oxacillin | Cloxacillin | Dicloxacillin | Nafcillin |
---|---|---|---|---|
Molecular Formula | C~19~H~18~N~3~NaO~5~S·H~2~O | C~19~H~17~ClN~3~NaO~5~S·H~2~O | C~19~H~16~Cl~2~N~3~NaO~5~S·H~2~O | C~21~H~21~N~2~NaO~5~S·H~2~O |
Λ^0^ (mS·m²·mol⁻¹) at 298.15 K | 8.91 | 8.65 | 8.42* | 7.98 |
E~a~ (kJ·mol⁻¹) | 14.3 | 14.9 | - | 16.8 |
Relative S. aureus MIC | 1.0 (Reference) | 0.5–0.8 | 0.3–0.5 | 0.5–1.0 |
Conductivity data from dilute aqueous solutions (Apelblat & Bešter-Rogač, 2015) [10]; *Dicloxacillin measured only at 298.15 K
The isoxazolyl ring itself is critical for β-lactamase resistance. Molecular modeling suggests the isoxazole oxygen hydrogen-bonds with catalytic residues (e.g., Ser130 in TEM-1 β-lactamase), while the bulky 3-phenyl group sterically occludes the active site, preventing acylation of the enzyme’s catalytic serine. Chlorination amplifies this effect but introduces greater lipophilicity, complicating the balance between antibacterial efficacy and pharmacokinetic optimization [8] [10].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: